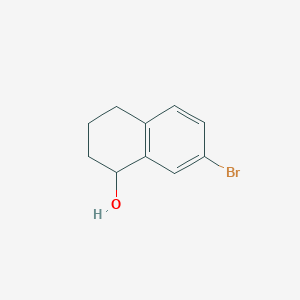

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Significance of Halogenated Tetrahydronaphthalene Scaffolds in Advanced Organic Synthesis

Halogenated tetrahydronaphthalene scaffolds, including tetralin and tetralone frameworks, are recognized as crucial structural motifs in the development of pharmacologically active compounds. Their significance stems from their presence in numerous natural products and their utility as versatile intermediates for synthesizing a diverse range of bioactive molecules. ontosight.ai The introduction of a halogen, such as bromine, into the tetrahydronaphthalene core provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the construction of complex biaryl structures, which are common in drug candidates. researchgate.net

The tetralone framework, a close chemical relative, is a parental scaffold for compounds with a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system (CNS) effects. ontosight.ai For instance, certain 2-bromo-1-tetralone (B83307) derivatives have been investigated for their potential antitumor and antifungal properties. nih.gov The versatility of these scaffolds allows chemists to systematically modify their structure to enhance potency, selectivity, and pharmacokinetic properties, making them a mainstay in modern drug discovery programs. mdpi.com The application of halogen bonds in drug design further underscores the importance of these halogenated structures in optimizing drug-target interactions.

| Derivative Class | Reported Biological Activity | Significance in Synthesis |

|---|---|---|

| 2-Bromo-1-tetralone derivatives | Antitumor, Antifungal nih.gov | Core structure for medicinal chemistry exploration. nih.gov |

| Ampicillin-tetralone derivatives | Antibacterial (overcomes drug resistance) ontosight.ai | Hybrid molecules combining antibiotic and scaffold properties. ontosight.ai |

| Substituted Tetralins/Tetralones | Precursors to various bioactive compounds ekb.eg | Versatile intermediates for complex molecule synthesis. ekb.eg |

| 1-Bromo-3,4-dihydro-2-naphthalenecarbaldehydes | Intermediate for Biaryl Compounds researchgate.net | Key substrate for Suzuki-Miyaura cross-coupling reactions. researchgate.net |

Overview of Academic Research Trajectories for Hydroxylated Brominated Naphthalenes

Academic research into hydroxylated brominated naphthalenes is predominantly driven by the quest for new biologically active agents. The research trajectory typically follows a path from synthesis to biological evaluation, aiming to uncover novel therapeutic leads. The naphthalene (B1677914) skeleton itself is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide array of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netresearchgate.net

The strategic addition of hydroxyl (-OH) and bromo (-Br) groups to the naphthalene scaffold is a key focus of research for several reasons:

Synthesis of Novel Compounds : A primary trajectory involves the development of new and efficient synthetic methods to produce specifically substituted hydroxylated and brominated naphthalenes and their partially saturated analogs like tetralols. researchgate.net Researchers explore various brominating agents and reaction conditions to control the regioselectivity of the halogenation. nih.gov

Biological Screening and Drug Discovery : Once synthesized, these compounds are screened against a wide range of biological targets. For example, hydroxylated naphthylchalcones have been synthesized and evaluated as potent inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis, suggesting applications as depigmentation agents. nih.gov Other naphthalene-based hybrids are tested for their anticancer and antimicrobial properties. nih.gov

Structure-Activity Relationship (SAR) Studies : A crucial aspect of the research involves understanding how the position and nature of the substituents influence biological activity. By systematically varying the placement of the hydroxyl and bromine groups, chemists can develop SAR models. This knowledge is vital for optimizing the potency and selectivity of lead compounds. The hydroxyl group, in particular, is significant as it can form key hydrogen bonds with biological targets and its introduction can dramatically alter a molecule's pharmacological profile.

While a significant body of research exists on hydroxylated polybrominated diphenyl ethers (OH-PBDEs) due to their status as environmental contaminants, the research on hydroxylated brominated naphthalenes is more focused on their potential applications in medicinal chemistry. ekb.eg

| Research Trajectory | Objective | Example Application / Finding |

|---|---|---|

| Synthetic Method Development | To create efficient and selective routes to novel derivatives. researchgate.netnih.gov | Synthesis of tribromodihydronaphthalene-1,4-diol as a functionalized intermediate. researchgate.net |

| Enzyme Inhibition Studies | To identify new inhibitors for therapeutic targets. | Hydroxylated naphthylchalcones show potent, competitive inhibition of mushroom tyrosinase. nih.gov |

| Anticancer Research | To discover compounds with cytotoxic activity against cancer cell lines. | Naphthalene-chalcone hybrids demonstrate activity against lung cancer cell lines and inhibit VEGFR-2. nih.gov |

| Antimicrobial Discovery | To find new agents to combat bacterial and fungal pathogens. researchgate.net | Naphthalene derivatives are known to form the basis of several commercial antimicrobial drugs. researchgate.net |

An exploration of the synthetic pathways leading to 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and its related analogues reveals a variety of chemical strategies. The construction of this specific molecule hinges on two key transformations: the regioselective introduction of a bromine atom onto the naphthalene framework and the reduction of a ketone to an alcohol. Methodologies range from direct electrophilic substitution to multi-step sequences that build the core structure from simpler precursors.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVUISODQKZWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507136 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75693-15-1 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 7 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group in 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a key site for various chemical modifications, including oxidation, functionalization, and elimination reactions.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 7-Bromo-3,4-dihydronaphthalen-1(2H)-one. sigmaaldrich.comnih.gov This transformation is a fundamental reaction in organic chemistry. libretexts.org A variety of oxidizing agents can be employed to achieve this conversion effectively. researchgate.net

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). researchgate.net Other widely used oxidants are potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). researchgate.net The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond.

The resulting product, 7-Bromo-3,4-dihydronaphthalen-1(2H)-one, is a solid with a melting point of 75-80 °C. sigmaaldrich.com

Table 1: Oxidation of this compound

| Reactant | Product | Common Oxidizing Agents |

| This compound | 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | Chromic acid (H₂CrO₄), Potassium permanganate (KMnO₄) |

The hydroxyl group of this compound can be converted into other functional groups, such as halides, which are excellent leaving groups in nucleophilic substitution reactions. The Appel reaction is a well-established method for converting alcohols into alkyl halides under mild conditions. sigmaaldrich.com

This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to produce the corresponding alkyl chloride or bromide. sigmaaldrich.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 reaction. This results in an inversion of configuration at the stereocenter, if applicable.

Table 2: Appel Reaction for Halogenation of this compound

| Substrate | Reagents | Product |

| This compound | PPh₃, CBr₄ | 1,7-Dibromo-1,2,3,4-tetrahydronaphthalene |

| This compound | PPh₃, CCl₄ | 7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene |

The acid-catalyzed dehydration of this compound leads to the formation of an alkene, specifically 7-Bromo-3,4-dihydronaphthalene. This elimination reaction involves the removal of the hydroxyl group and a proton from an adjacent carbon atom. youtube.com

The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). youtube.com The mechanism for secondary alcohols generally proceeds through an E1 pathway. youtube.com This involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a beta-carbon to form the double bond. youtube.com The temperature required for the dehydration of secondary alcohols is typically in the range of 100–140 °C. youtube.com

Table 3: Dehydration of this compound

| Reactant | Conditions | Product |

| This compound | Strong acid (e.g., H₂SO₄), heat | 7-Bromo-3,4-dihydronaphthalene |

Reactions at the Brominated Aromatic Ring

The bromine atom on the aromatic ring of this compound provides a handle for various substitution and coupling reactions, allowing for the introduction of a wide array of substituents.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SₙAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.

While the tetralone ring system itself is not strongly electron-withdrawing, the feasibility of SₙAr reactions on this compound would depend on the specific nucleophile and reaction conditions. In general, aryl halides can undergo nucleophilic substitution, but the conditions are often harsh unless activating groups are present.

The bromo substituent on the aromatic ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction would allow for the formation of a new carbon-carbon bond at the C-7 position of the tetrahydronaphthalene ring system.

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction provides a direct method for the synthesis of arylamines. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Table 4: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Ligand/Base | Product Type |

| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 7-Aryl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Buchwald-Hartwig Amination | This compound + Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | 7-(Dialkylamino)-1,2,3,4-tetrahydronaphthalen-1-ol |

Stereochemical Implications in Chemical Transformations

The presence of a chiral center at the C-1 position, which bears the hydroxyl group, has significant stereochemical implications for the chemical transformations of this compound. This stereocenter means the molecule exists as a pair of enantiomers, (R)- and (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. The stereochemical outcome of any reaction involving this compound depends on whether the reaction occurs at the chiral center itself or at a different position in the molecule.

Reactions at the C-1 Chiral Center: When a reaction, such as a nucleophilic substitution, occurs directly at the C-1 carbon, the stereochemistry of the product is dictated by the reaction mechanism.

An Sₙ2 reaction would proceed with a complete inversion of configuration. For example, if the (R)-enantiomer of the starting material were to undergo an Sₙ2 reaction, the product would be the corresponding (S)-enantiomer. oregonstate.eduutexas.edu This mechanism involves a backside attack by the nucleophile, forcing the leaving group out from the opposite side. oregonstate.edu

An Sₙ1 reaction , in contrast, would likely lead to racemization. This mechanism involves the formation of a planar carbocation intermediate after the leaving group departs. oregonstate.edu The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, resulting in a nearly 1:1 mixture of both enantiomers. oregonstate.edu

Reactions at Other Positions: If a transformation occurs at a location other than the C-1 stereocenter (for example, at the bromine atom or another position on the ring), the existing chiral center can influence the stereochemical outcome of the reaction through diastereoselection. The C-1 center can act as a directing group, sterically hindering one face of the molecule and favoring the approach of reagents from the less hindered side. This can lead to the preferential formation of one diastereomer over another.

The synthesis of enantiomerically pure tetralols is a significant area of research, often achieved through the asymmetric reduction of the corresponding tetralones. nih.govresearchgate.net For instance, the use of chiral catalysts in the reduction of 7-bromo-1-tetralone (B30877) can yield enantiomerically enriched (R)- or (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. researchgate.net Once a single enantiomer is obtained, its inherent chirality can be used to control the stereochemistry of subsequent reactions, a key strategy in the asymmetric synthesis of complex molecules. thieme-connect.com

The table below outlines the expected stereochemical outcomes for reactions involving this compound, assuming an enantiomerically pure starting material.

| Reaction Type | Site of Reaction | Mechanism | Expected Stereochemical Outcome |

|---|---|---|---|

| Nucleophilic Substitution | C-1 (hydroxyl group converted to leaving group) | Sₙ2 | Inversion of configuration at C-1. oregonstate.edu |

| Nucleophilic Substitution | C-1 (hydroxyl group converted to leaving group) | Sₙ1 | Racemization (formation of a mixture of enantiomers). oregonstate.edu |

| Addition/Substitution | Aromatic Ring or Alicyclic Ring | Various (e.g., electrophilic addition, radical reaction) | Diastereoselection (preferential formation of one diastereomer due to the influence of the C-1 stereocenter). |

| Reductive Debromination | C-7 | Catalytic Hydrogenation | Retention of configuration at C-1 (the chiral center is not involved in the reaction). |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved. While specific experimental data for this compound is not widely available in published literature, the principles of NMR analysis and data from its immediate precursor, 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one, can be used to predict the expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display signals for the three protons on the substituted benzene (B151609) ring. The proton at C8, being adjacent to the bromine-bearing carbon, would appear as a doublet, while the protons at C5 and C6 would likely present as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The aliphatic region would contain signals for the protons on the tetrahydronaphthalene ring. The proton attached to the hydroxyl-bearing carbon (C1) would appear as a characteristic multiplet, with its chemical shift influenced by the electronegative oxygen atom. The adjacent methylene (B1212753) protons at C2 would exhibit complex splitting patterns due to coupling with the C1 and C3 protons. The protons at C3 and C4 would also show multiplets, reflecting their coupling with neighboring protons. The presence of the hydroxyl proton (-OH) would typically be observed as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (C5, C6, C8) | 7.0 - 7.5 | m |

| H-1 | ~4.8 | m |

| H-2 | 1.8 - 2.2 | m |

| H-3 | 1.7 - 2.0 | m |

| H-4 | 2.6 - 2.9 | m |

Note: This is a predicted table based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are anticipated. The carbon atom attached to the bromine (C7) would be significantly influenced by the halogen's electronegativity, resulting in a downfield chemical shift. The carbon bearing the hydroxyl group (C1) would also be shifted downfield to approximately 65-75 ppm. The remaining aromatic and aliphatic carbons would appear at their characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 65 - 75 |

| C-2 | 25 - 35 |

| C-3 | 20 - 30 |

| C-4 | 28 - 38 |

| C-4a | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 128 - 138 |

| C-7 | 115 - 125 |

| C-8 | 120 - 130 |

Note: This is a predicted table based on general principles and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show correlations between the proton at C1 and the protons at C2, and sequentially along the aliphatic ring (H-2 with H-3, and H-3 with H-4). In the aromatic region, correlations between the protons at C5, C6, and C8 would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon atom that has attached protons by correlating the known ¹H signals to their corresponding ¹³C signals.

While specific 2D NMR data for this compound is not readily found in the literature, these techniques would be standard procedure for the complete structural elucidation of the compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, the most prominent absorption band would be a broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 500-600 cm⁻¹).

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-O (alcohol) | 1000 - 1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁BrO), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely involve the loss of a water molecule (H₂O) from the alcohol, leading to a significant M-18 peak. Other common fragmentation pathways could include the loss of the bromine atom or cleavage of the aliphatic ring, providing further structural clues.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 226/228 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M-H₂O]⁺ | 208/210 | Loss of water |

Note: The m/z values are for the most abundant isotopes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which has a chiral center at C1, X-ray crystallography of a single crystal would unambiguously determine its R or S configuration. Furthermore, it would reveal the conformation of the six-membered aliphatic ring in the solid state (e.g., chair, boat, or twist-boat) and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

As of the current literature survey, a published crystal structure for this compound has not been identified. However, analysis of a related compound, (R)-7-Bromo-2,3,4,4a-tetrahydro-1H-xanthen-1-one, demonstrates the utility of this technique in confirming complex stereochemistry and solid-state conformation in similar brominated cyclic systems.

Chromatographic Techniques for Purity and Separation

Chromatographic methods leverage the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation. For a chiral molecule like this compound, these techniques are not only crucial for determining chemical purity but also for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It offers high resolution and is widely used for both purity assessment and preparative separation.

Purity Determination: For assessing the chemical purity, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, offering good separation for moderately polar compounds. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with gradients being used to elute compounds with a range of polarities.

Chiral Separation: As this compound possesses a chiral center at the C1 position, separating its enantiomers is critical, particularly for pharmaceutical applications where stereoisomers can exhibit different pharmacological activities. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of tetralone derivatives. nih.govspringernature.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. chiralpedia.com

Normal-phase HPLC, using mobile phases like hexane (B92381) and isopropanol (B130326), is often successful for the chiral resolution of tetralone-related structures. nih.gov The choice of the specific CSP and the mobile phase composition, including the type of alcohol and the presence of additives, are critical parameters that need to be optimized for achieving baseline separation of the enantiomers. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound This table presents typical starting conditions for method development, based on literature for analogous compounds.

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation (Normal-Phase) |

|---|---|---|

| Stationary Phase | C18, 5 µm | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Acetonitrile/Water Gradient | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm | UV at 254 nm |

| Temperature | Ambient | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification of impurities and for the structural confirmation of the target compound.

For this compound, LC-MS analysis would typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is generally suitable for polar to moderately polar compounds and would likely be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻, or in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts with solvent ions.

A key advantage of using LC-MS for a brominated compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive doublet of peaks in the mass spectrum for any bromine-containing ion, separated by 2 Da, with a roughly 1:1 intensity ratio. This isotopic signature is a powerful tool for confirming the presence of bromine in the parent compound and any related impurities, aiding in their identification. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound (Molecular Weight: 227.09 g/mol )

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Description |

|---|---|---|---|

| [M+H]⁺ | 228.0 | 230.0 | Protonated molecule |

| [M-H]⁻ | 226.0 | 228.0 | Deprotonated molecule |

| [M-H₂O+H]⁺ | 210.0 | 212.0 | Loss of water from the protonated molecule |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. waters.com

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two platforms. For the analysis of this compound, a UPLC method would offer a significant reduction in solvent consumption and a higher sample throughput, which is particularly beneficial for quality control applications.

A UPLC system coupled with a mass spectrometer (UPLC-MS) would provide a highly efficient and sensitive platform for both purity profiling and the identification of trace-level impurities. The enhanced peak capacity of UPLC allows for better separation of closely eluting impurities from the main peak, leading to more accurate quantification and characterization.

Table 3: Comparison of Typical Performance Characteristics: HPLC vs. UPLC

| Feature | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |

| Analysis Time | 15 - 30 min | 1 - 5 min |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Stereochemistry and Enantioselective Synthesis of 7 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. For 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, this can be achieved through several established methods.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The racemic alcohol is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. nih.govaocs.org For analogous tetralone derivatives, macrocyclic glycopeptide antibiotic-based CSPs, such as Chirobiotic T, V, and R, have proven effective. nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with the stability of these complexes dictating the elution order.

Classical Resolution via Diastereomeric Derivatives: Another common approach involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like fractional crystallization or chromatography. tcichemicals.com After separation, the chiral resolving agent is cleaved to yield the pure enantiomers of the alcohol.

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Direct separation, applicable to small quantities, both analytical and preparative scales. cerilliant.com | High cost of chiral columns and solvents. |

| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties, followed by separation (e.g., crystallization) and removal of the chiral auxiliary. tcichemicals.com | Cost-effective for large-scale separation, well-established technique. | Requires a suitable chiral resolving agent, may involve multiple steps, can be labor-intensive. |

Asymmetric Synthesis Approaches to Specific Stereoisomers

Asymmetric synthesis, or enantioselective synthesis, aims to selectively create one enantiomer over the other, starting from a prochiral precursor. For this compound, the most direct route is the asymmetric reduction of the corresponding prochiral ketone, 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one (7-bromo-1-tetralone).

This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the ketone. The catalyst creates a chiral environment, forcing the reducing agent to attack the carbonyl group from a specific face, leading to the preferential formation of one enantiomer of the alcohol.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones. wikipedia.orgnrochemistry.com It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane (B79455) source (e.g., BH₃·THF). chem-station.comnih.gov The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing the transition state in a rigid, chair-like conformation that dictates the face-selective hydride transfer. researchgate.netorganic-chemistry.org This method is known for its high enantioselectivity across a broad range of ketone substrates, including cyclic aryl ketones like tetralones. nih.gov

Noyori Asymmetric Hydrogenation: Another powerful technique is the asymmetric transfer hydrogenation developed by Noyori. rsc.org This method often uses chiral ruthenium(II) complexes, such as those containing the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand, with a hydrogen source like isopropanol (B130326) or formic acid. researchgate.net These catalysts are highly efficient for the asymmetric reduction of aromatic ketones, including substituted tetralones, affording the corresponding chiral alcohols with high enantiomeric excess (ee). nih.govacs.org The predictability of the stereochemical outcome is a key feature of this reaction. rsc.org

Table 2: Prominent Chiral Catalysts for Ketone Reduction | Catalyst System | Description | Key Features | | :--- | :--- | :--- | | Corey-Bakshi-Shibata (CBS) | Chiral oxazaborolidine catalyst with a borane reagent. chem-station.com | High enantioselectivity for a wide range of ketones, predictable stereochemistry, catalyst generated from proline derivatives. researchgate.net | Requires anhydrous conditions. nrochemistry.com | | Noyori Catalyst | Chiral Ruthenium(II)-diamine complexes. rsc.org | Excellent enantioselectivity (>95% ee), applicable for transfer hydrogenation, high turnover numbers. researchgate.netnih.gov | Catalyst can be sensitive to air and moisture. |

In this strategy, a chiral auxiliary is temporarily attached to the substrate molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. While less direct than catalytic reduction for this target molecule, the principle is a cornerstone of asymmetric synthesis. numberanalytics.com For example, the ketone could be converted into a chiral imine or enamine using a chiral amine. Subsequent reduction of the C=N or C=C bond would be influenced by the steric hindrance of the auxiliary, leading to a diastereoselective synthesis of a chiral amine, which could then be converted to the desired alcohol.

Determination of Absolute Configuration

Once an enantiomerically enriched or pure sample of this compound is obtained, determining its absolute configuration (whether it is the R or S isomer) is crucial. wikipedia.org

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method): A common and reliable technique is the use of NMR spectroscopy on diastereomeric derivatives. nih.gov The chiral alcohol is esterified with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form Mosher esters. stackexchange.com Because the new molecules are diastereomers, their NMR spectra will be different. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter, the absolute configuration of the original alcohol can be assigned based on established models of the ester's conformation. stackexchange.com

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. wikipedia.org This technique provides an unambiguous three-dimensional structure of the molecule. It requires obtaining a suitable single crystal of either the alcohol itself or a crystalline derivative, which can sometimes be a challenge. tcichemicals.com

Diastereoselective Transformations

Diastereoselective reactions involve a molecule that already contains a chiral center and is undergoing a reaction that creates a second one. The stereochemistry of the existing center influences the stereochemical outcome at the new center. numberanalytics.com

Starting with an enantiomerically pure sample of this compound, subsequent reactions that generate a new stereocenter can proceed with a high degree of diastereoselectivity. For instance, reduction of the aromatic ring or epoxidation of a derived cyclohexene (B86901) would be influenced by the stereochemistry of the C1 hydroxyl group. The hydroxyl group can direct incoming reagents to one face of the molecule through steric hindrance or coordination, resulting in the preferential formation of one diastereomer over the other. nih.gov This principle is fundamental in using chiral building blocks like this compound to construct more complex molecules with multiple, well-defined stereocenters. nih.gov

Advanced Applications in Organic Synthesis and Medicinal Chemistry Scaffolding

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The tetralone scaffold, from which 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is derived, is a fundamental structural motif found in a wide array of natural products and pharmacologically active compounds. The presence of the bromine atom at the C-7 position significantly enhances the synthetic utility of this scaffold, positioning it as a key intermediate for creating intricate molecular structures. The bromine atom acts as a versatile chemical handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Key synthetic transformations utilizing the 7-bromo functionality include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond, enabling the introduction of diverse aryl or vinyl substituents. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines, which is crucial for synthesizing anilines and their derivatives. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgsynarchive.com

Heck Reaction: This transformation involves the coupling of the aryl bromide with an alkene to form a substituted alkene, offering a powerful method for vinylation. wikipedia.orgorganic-chemistry.org

The secondary alcohol at the C-1 position can be used for further modifications, such as oxidation to the corresponding ketone (7-bromo-1-tetralone), esterification, etherification, or as a directing group for stereoselective reactions on the aliphatic ring. The interplay between the reactivity of the bromine atom and the alcohol functionality allows for a stepwise and controlled assembly of complex target molecules.

Utilization in Scaffold Diversification and Library Synthesis

In medicinal chemistry, scaffold diversification is a critical strategy for exploring chemical space and identifying novel drug candidates. The this compound core is an excellent starting point for creating diverse molecular libraries. A library of compounds is a collection of different molecules based on a common central structure, or scaffold. synarchive.com

The diversification of this scaffold can be achieved through sequential or combinatorial modification of its key functional points:

Aromatic Ring (C-7): The bromine atom can be replaced with a multitude of functional groups using the cross-coupling reactions mentioned previously. This allows for the systematic variation of substituents on the aromatic ring to probe interactions with biological targets.

Aliphatic Ring (C-1): The hydroxyl group can be converted into various other functionalities (ketones, esters, ethers, amines), or its stereochemistry can be controlled to introduce spatial diversity.

Core Structure: The tetrahydronaphthalene skeleton itself can be modified through reactions such as dehydrogenation to form a dihydronaphthalene or naphthalene (B1677914) system, altering the shape and rigidity of the scaffold.

This multi-directional approach enables the generation of a large number of structurally distinct analogs from a single, readily accessible starting material. For instance, the tetrahydronaphthalene framework has been successfully employed to create scaffolds that mimic the spatial arrangement of amino acid side chains on one face of an α-helix, a common motif in protein-protein interactions.

Table 1: Potential Diversification Reactions for the this compound Scaffold

| Reaction Site | Reaction Type | Reagents/Catalyst | Resulting Functional Group |

| C-7 (Bromo) | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Aryl, Vinyl |

| Buchwald-Hartwig | R₂NH, Pd Catalyst, Base | Secondary/Tertiary Amine | |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkyne | |

| Heck Reaction | Alkene, Pd Catalyst, Base | Substituted Alkene | |

| C-1 (Alcohol) | Oxidation | PCC, DMP, etc. | Ketone |

| Etherification | R-X, Base | Ether | |

| Esterification | Acyl Chloride, Base | Ester | |

| Mitsunobu Reaction | HN₃, DEAD, PPh₃ then reduction | Amine (with inversion) |

Precursor for Bioactive Molecule Development (Emphasizing Synthetic Utility)

The tetralone and tetralol frameworks are considered "privileged scaffolds" in medicinal chemistry because they are capable of binding to multiple, diverse biological targets. wikipedia.orglibretexts.org Consequently, this compound and its direct precursor, 7-bromo-1-tetralone (B30877), are valuable starting materials for the synthesis of molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and central nervous system (CNS) activities.

A prominent example of its utility is in the development of tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, which are essential for cell division, making them potent anticancer drugs. The dihydronaphthalene scaffold, accessible from tetralone precursors, has been used to design analogs of natural products like Combretastatin A-4, which are powerful inhibitors that bind to the colchicine (B1669291) site on tubulin. The synthesis of these bioactive molecules often involves building upon the tetralone core, with the bromine atom serving as a key attachment point for other aromatic fragments required for potent biological activity.

Furthermore, the tetralone scaffold is a core component in the synthesis of selective estrogen receptor modulators (SERMs), which are used in the treatment of hormone-sensitive cancers and osteoporosis. beilstein-journals.orgnih.govnih.gov The synthetic route to these complex molecules can leverage the functionality of brominated tetralones to construct the final polycyclic structure.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies (Focus on Synthetic Methods)

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and biological testing of a series of related compounds to understand how specific structural features influence a molecule's activity. taylorandfrancis.com The chemical versatility of this compound makes it an ideal platform for systematic SAR explorations.

Synthetic methods are central to this process. By systematically modifying different parts of the molecule, chemists can probe the requirements for optimal biological activity. For example, in the development of novel monoamine oxidase (MAO) inhibitors for potential use in treating depression or Parkinson's disease, a library of α-tetralone derivatives was synthesized and evaluated. wikipedia.org SAR studies revealed that substitution at the C-6 (or C-7) position of the tetralone ring was crucial for activity.

The synthetic approach to generating a library for SAR studies based on the 7-bromo-tetralol scaffold would typically involve:

Parallel Synthesis: A series of different boronic acids could be coupled to the 7-bromo position via Suzuki reactions in a parallel format to generate a library of 7-aryl derivatives.

Stereochemical Variation: The C-1 alcohol can be resolved into its separate enantiomers (R and S) to investigate the impact of stereochemistry on biological activity.

Functional Group Modification: The alcohol can be converted into a small library of ethers or esters to explore the effect of size, polarity, and hydrogen-bonding capacity at this position.

Each of these synthetic steps allows for the controlled modification of a specific molecular parameter, providing the detailed structural information needed to build a comprehensive SAR model and design more potent and selective drug candidates.

Computational and Theoretical Studies on 7 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol are crucial determinants of its chemical behavior and biological activity. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The tetrahydronaphthalene ring system is not planar and can adopt several conformations. For the related α-tetralone, theoretical studies have investigated its conformational behavior. rsc.org A combination of force-field methods (MMPI) and semi-empirical methods (MNDO) has been used to study the conformation of α-tetralone. rsc.org These studies suggest that the dihydropyranone ring can exist in either a half-chair or an envelope conformation. The MMPI force-field method predicted the envelope conformation to be more stable by approximately 0.94 kcal/mol. rsc.org In contrast, the MNDO method suggested that both conformations have nearly equal energies, which may be due to an underestimation of π-conjugation energy by this method. rsc.org

Table 1: Predicted Conformational Data for Analogous Tetralone Ring Systems

| Method | Predicted Stable Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| MMPI Force Field | Envelope | 0.0 |

| MMPI Force Field | Half-Chair | 0.94 |

| MNDO Semi-Empirical | Envelope | ~0 |

| MNDO Semi-Empirical | Half-Chair | ~0 |

Data is for the parent α-tetralone molecule. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. These methods can provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For substituted tetralone derivatives, DFT calculations can be used to understand how different substituents affect the electronic properties and, consequently, the reactivity of the molecule.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP map can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is invaluable for predicting how the molecule will interact with other reagents. For this compound, the oxygen of the hydroxyl group and the bromine atom would be expected to be regions of high electron density, while the hydrogen of the hydroxyl group would be electron-deficient.

Table 2: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Related to the ability to donate an electron. |

| LUMO Energy | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

While specific DFT studies on this compound are not readily found, the principles of these calculations are broadly applicable and would provide significant insights into its chemical nature.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway. This allows for a detailed understanding of the reaction's feasibility, kinetics, and stereochemical outcomes.

For example, the synthesis of 7-bromo-1-tetralone (B30877), the precursor to the title compound, often involves a Friedel-Crafts acylation followed by cyclization. Computational studies could model this reaction to determine the most likely mechanism and identify any potential intermediates. Similarly, the reduction of the ketone to the alcohol can be studied computationally to understand the stereoselectivity of different reducing agents. Quantum chemical calculations can be employed to predict the transition state structures and energies for various reaction pathways, thereby guiding the selection of optimal experimental conditions.

Docking and Molecular Dynamics Simulations in Scaffold Design Contexts

The tetralone and tetralol scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule like this compound might bind to a biological target, such as a protein receptor or enzyme.

Several studies have performed molecular docking on derivatives of the corresponding ketone, 7-bromo-1-tetralone. For instance, C7-substituted α-tetralone derivatives have been investigated as inhibitors of monoamine oxidase (MAO). Molecular modeling was used to propose possible binding orientations and interactions of these compounds within the active sites of MAO-A and MAO-B. Such studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

When considering this compound as a scaffold, the hydroxyl group would be a key feature in molecular docking studies. It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in a protein's active site. Docking simulations would place the molecule in various orientations within the binding pocket, and a scoring function would estimate the binding affinity for each pose.

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions and can reveal important conformational changes in both the ligand and the protein upon binding.

Table 3: Application of Computational Methods in Drug Scaffold Design

| Computational Method | Purpose | Example Application for Tetralone/Tetralol Scaffolds |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a biological target. | Docking of C7-substituted α-tetralones into the active site of monoamine oxidase. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assessing the stability of the predicted tetralol-protein complex and analyzing key interactions. |

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via sodium borohydride (NaBH₄) reduction of 7-bromo-3,4-dihydronaphthalen-1(2H)-one, achieving ~99% yield under inert conditions (e.g., nitrogen atmosphere). Key optimizations include maintaining reaction temperatures between 0–5°C to suppress side reactions and using stoichiometric excess of NaBH₄ (1.2–1.5 equivalents). Post-reaction workup involves acid quenching and extraction with dichloromethane .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the hydroxyl proton (δ ~1.5–2.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms the tetrahydronaphthalene backbone (e.g., C-Br at ~40 ppm).

- Mass Spectrometry : HRMS validates the molecular formula (C₁₀H₁₁BrO) with precise mass matching.

- Infrared Spectroscopy : IR detects the O-H stretch (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Q. How can purity and yield be maximized during purification?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the alcohol product from unreacted ketone precursors. Recrystallization in ethanol/water mixtures (1:3 ratio) enhances purity, with yields >95% achievable after two cycles .

Advanced Research Questions

Q. What strategies control stereoselectivity during the synthesis of this compound?

- Methodological Answer : Enantioselective reduction of the ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagent) produces the (R)-enantiomer. Alternatively, kinetic resolution via lipase-mediated acetylation can separate enantiomers post-synthesis. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s electron density, identifying C3 and C6 as electrophilic attack sites. Solvent effects (e.g., polarizable continuum model) predict reaction pathways in polar aprotic solvents like DMF .

Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) of brominated tetralone intermediates (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) reveals bond angles and torsion angles critical for conformational analysis. For example, XRD data (e.g., a = 8.42 Å, β = 110.86°) confirm the chair-like conformation of the tetrahydronaphthalene ring in derivatives .

Q. How can discrepancies in reported synthetic yields (e.g., 99% vs. lower yields) be systematically addressed?

- Methodological Answer : Reproducibility studies should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.